4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester
Description
The compound "4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester" is a derivative of 1,2,4-oxadiazole, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. The presence of the chloromethyl group and the benzoic acid methyl ester moiety suggests potential reactivity and applications in various chemical syntheses.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole compounds has been explored in several studies. For instance, a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole was developed from benzyl cyanide, which involved the diazeniumdiolation process . Another study reported the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping, which was achieved by cyclodehydration of N-acyl-N'-(2-benzothiazolylthioacetyl)hydrazines . Additionally, 2-alkyl-5-chloromethyl-1,3,4-oxadiazoles were synthesized from 1-chloroacetyl-2-acyl-hydrazines with POCl3, which is relevant to the chloromethyl group in the compound of interest .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a heteroaryl ring, which significantly influences the electronic properties and reactivity of the compounds. Theoretical calculations and spectroscopy are often used to understand the structure and stability of these molecules . The chloromethyl group and the benzoic acid methyl ester moiety would likely contribute to the overall electronic distribution and potential sites for further chemical modifications.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives includes their ability to undergo various reactions due to the presence of reactive functional groups. For example, the amino group in 3-oxo-4-amino-1,2,3-oxadiazole can form Schiff bases through condensation reactions . The chloromethyl group in 1,3,4-oxadiazoles can react with salts of thio- and dithiophosphoric acids to form O,O-dialkyl-S-[(2-alkyl-1,3,4-oxadiazol-5-yl)-methyl]-thio- and -dithiophosphates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds generally exhibit good acid/base stability, which is important for their potential applications in various chemical environments . The presence of the chloromethyl group and the benzoic acid methyl ester in the compound of interest would affect its solubility, boiling point, and other physical properties, which are crucial for its handling and use in chemical syntheses.
Future Directions
properties
IUPAC Name |
methyl 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-11(15)8-4-2-7(3-5-8)10-13-9(6-12)17-14-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXMOUXIRXMILY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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